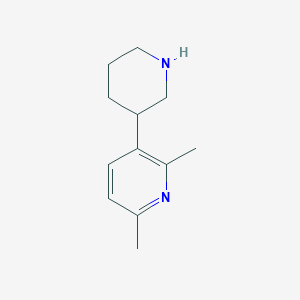

2,6-Dimethyl-3-(piperidin-3-yl)pyridine

説明

2,6-Dimethyl-3-(piperidin-3-yl)pyridine is a pyridine derivative characterized by methyl groups at the 2- and 6-positions of the pyridine ring and a piperidin-3-yl substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural hybrid of pyridine and piperidine, both of which are common pharmacophores in drug design.

Commercially, the compound is available as a dihydrochloride salt, supplied globally by companies such as FORT ST BIOLOGICAL TECHNOLOGY LIMITED and Chemische Werke Hommel GmbH & Co. . Its synthesis often involves displacement reactions on halogenated pyridine intermediates, as seen in analogous compounds (e.g., 2-O-substituted 6-chloro-N-cyclohexyl nicotinamides) .

特性

IUPAC Name |

2,6-dimethyl-3-piperidin-3-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11/h5-6,11,13H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOXAEDMWVZBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CCCNC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. One common method is the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

化学反応の分析

Types of Reactions: 2,6-Dimethyl-3-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the piperidine ring.

科学的研究の応用

2,6-Dimethyl-3-(piperidin-3-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of various chemical products and materials

作用機序

The mechanism of action of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Amino-2,6-dimethylpyridine

Structural Differences: Replaces the piperidin-3-yl group with an amino (-NH₂) substituent at the 3-position. Impact on Properties:

- Basicity: The amino group (pKa ~5–6) is less basic than the piperidine nitrogen (pKa ~11), altering ionization under physiological conditions.

- Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, enhancing interactions with polar targets, unlike the piperidine ring, which primarily contributes hydrophobic or cation-π interactions .

- Synthetic Routes : Typically synthesized via direct amination or reduction of nitro precursors, contrasting with the multi-step substitution required for introducing the piperidine moiety in 2,6-dimethyl-3-(piperidin-3-yl)pyridine .

2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine

Structural Differences : Features chloro and trifluoromethyl groups at the 2- and 3-positions, respectively, instead of methyl and piperidin-3-yl groups.

Impact on Properties :

- Electron Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating methyl groups in the target compound. This affects reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

- Applications : Used as a small-molecule scaffold in agrochemicals and pharmaceuticals, contrasting with the piperidine-containing compound’s focus on central nervous system (CNS) targets .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

Structural Differences : Incorporates a tetrahydropyridine ring with ester and piperidine-acetyl substituents, unlike the fully aromatic pyridine core in the target compound.

Impact on Properties :

- Conformation : The tetrahydropyridine ring adopts a boat or chair conformation, enabling distinct spatial interactions compared to planar pyridine.

- Biological Activity : Piperidine-acetyl derivatives exhibit antibacterial and antitumor activity, suggesting the target compound’s piperidin-3-yl group may similarly modulate bioactivity .

- Synthesis : Requires Claisen-Schmidt condensations and cyclization, differing from the straightforward substitution used for 2,6-dimethyl-3-(piperidin-3-yl)pyridine .

Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 1 in )

Structural Differences: Fuses an imidazole ring to the pyridine core, creating a bicyclic system, versus the monocyclic pyridine with a pendant piperidine. Impact on Properties:

- Aromaticity and π-Stacking : The fused imidazo[1,2-a]pyridine enhances aromatic surface area, improving π-π stacking with protein targets like STAT3, a key oncogenic transcription factor .

- Synthetic Complexity : Synthesis involves chalcone intermediates and hydrazine cyclization, which are more laborious than the substitution strategies for the target compound .

Comparative Data Table

*logP estimated using ChemDraw software.

Key Research Findings

- Synthetic Versatility : The piperidin-3-yl group in 2,6-dimethyl-3-(piperidin-3-yl)pyridine allows for further functionalization, such as acylation or alkylation, to optimize pharmacokinetic properties .

- Biological Relevance : Piperidine-containing pyridines are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier, a property shared with analogs like 2,6-dimethyl-3-(piperidin-4-yl)pyridine .

- Thermodynamic Stability : Methyl groups at the 2- and 6-positions reduce steric hindrance around the piperidine ring, enhancing conformational freedom compared to bulkier substituents (e.g., trifluoromethyl) .

生物活性

2,6-Dimethyl-3-(piperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups and a piperidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 188.27 g/mol. This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

Research indicates that 2,6-Dimethyl-3-(piperidin-3-yl)pyridine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterases, enzymes involved in neurotransmission. This inhibition is crucial for potential applications in treating neurodegenerative diseases like Alzheimer’s.

- Receptor Binding : It interacts with various receptors, which may mediate its pharmacological effects. The presence of the piperidine group enhances binding affinity.

Biological Activity Overview

Recent studies have evaluated the biological activity of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine across different assays. Below is a summary of key findings:

| Biological Activity | IC Value (µM) | Target |

|---|---|---|

| Cholinesterase Inhibition (AChE) | 19.85 ± 0.14 | Acetylcholinesterase |

| Cholinesterase Inhibition (BChE) | 11.59 | Butyrylcholinesterase |

| Cytotoxicity (HepG2 cells) | IC > 20 | Hepatocellular carcinoma |

These results indicate that the compound exhibits moderate inhibitory activity against cholinesterases, making it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has provided insights into how structural modifications affect biological activity. For instance, the position and nature of substituents on the pyridine and piperidine rings play critical roles in enhancing or diminishing activity.

A study highlighted that:

- Methyl Substitution : Variations in methyl substitution patterns on the pyridine ring significantly influenced enzyme inhibition efficacy.

- Piperidine Modifications : Changes to the piperidine structure can either enhance binding affinity or alter selectivity towards specific targets.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.

- Anticancer Activity : Another investigation assessed the compound's cytotoxicity against various cancer cell lines, revealing promising results against HepG2 cells with potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。